3-(3,5-Dimethoxybenzoyl)veracevine

Description

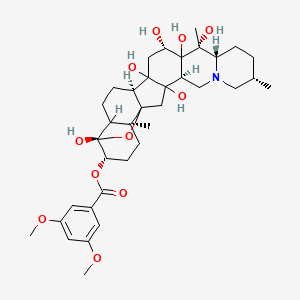

Structure

2D Structure

3D Structure

Properties

CAS No. |

136060-11-2 |

|---|---|

Molecular Formula |

C36H51NO11 |

Molecular Weight |

673.8 g/mol |

IUPAC Name |

[(2S,6S,9S,10R,12S,15S,19S,22S,23S)-1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 3,5-dimethoxybenzoate |

InChI |

InChI=1S/C36H51NO11/c1-19-6-9-26-31(3,40)35(43)25(17-37(26)16-19)33(42)18-34-24(32(33,41)15-27(35)38)8-7-23-30(34,2)11-10-28(36(23,44)48-34)47-29(39)20-12-21(45-4)14-22(13-20)46-5/h12-14,19,23-28,38,40-44H,6-11,15-18H2,1-5H3/t19-,23?,24-,25-,26-,27-,28-,30-,31+,32?,33?,34?,35?,36-/m0/s1 |

InChI Key |

MODKRPNNWKWXQU-VLNWUIJBSA-N |

Isomeric SMILES |

C[C@H]1CC[C@H]2[C@@](C3([C@H](CC4([C@@H]5CCC6[C@]7(C5(CC4([C@@H]3CN2C1)O)O[C@@]6([C@H](CC7)OC(=O)C8=CC(=CC(=C8)OC)OC)O)C)O)O)O)(C)O |

Canonical SMILES |

CC1CCC2C(C3(C(CC4(C5CCC6C7(C5(CC4(C3CN2C1)O)OC6(C(CC7)OC(=O)C8=CC(=CC(=C8)OC)OC)O)C)O)O)O)(C)O |

Origin of Product |

United States |

Structural Chemistry and Derivatization of Veracevine Analogues

Elucidation of the Parent Veracevine (B1210672) Stereochemistry and Core Structure

Veracevine is a ceveratrum alkaloid characterized by a highly complex, rearranged C27 cholestane (B1235564) skeleton. nih.gov These steroidal alkaloids are known for their intricate structural and stereochemical features, which have posed a significant challenge to chemists. d-nb.info The definitive elucidation of the core structure and stereochemistry of veracevine and its congeners was accomplished through extensive spectroscopic analysis, particularly two-dimensional nuclear magnetic resonance (2D-NMR) techniques. d-nb.infonih.gov Techniques such as COSY, HSQC, and HMBC were instrumental in assigning the complex framework and establishing the relative stereochemistry of the numerous chiral centers within the molecule. nih.gov The parent structure features a rigid hexacyclic carbon skeleton with multiple hydroxyl groups, providing various sites for potential chemical modification. d-nb.info

Synthetic Methodologies for Acyl Derivatives of Veracevine

The synthesis of acyl derivatives of veracevine primarily involves the formation of an ester linkage at one or more of its hydroxyl groups. The selection of the synthetic methodology is crucial for achieving high yields and regioselectivity, especially given the multiple reactive sites on the veracevine molecule.

Several classical esterification methods are applicable for attaching aromatic acyl groups to the veracevine core.

Fischer-Speier Esterification : This method involves the reaction of the alcohol (veracevine) with a carboxylic acid in the presence of a strong acid catalyst, such as concentrated sulfuric acid. mdpi.com However, this reaction is often slow and reversible, which can limit its efficiency for preparing complex esters. mdpi.comnih.gov

Acylation with Acyl Chlorides : A more reactive and often preferred method is the use of an acyl chloride with the alcohol. mdpi.com The reaction is typically vigorous and proceeds readily at room temperature to produce the ester and hydrogen chloride gas. mdpi.com This approach avoids the equilibrium limitations of Fischer esterification.

Acylation with Acid Anhydrides : Acid anhydrides offer another effective means of acylation. mdpi.com The reaction is generally slower than with acyl chlorides and may require heating. mdpi.com The use of aromatic carboxylic anhydrides, sometimes in the presence of a Lewis acid catalyst, can be a powerful protocol for carbon-oxygen bond formation. nih.gov

The synthesis of 3-(3,5-Dimethoxybenzoyl)veracevine is a targeted process designed to install the 3,5-dimethoxybenzoyl group specifically at the C-3 hydroxyl position of the veracevine scaffold. This derivative has been identified as a particularly potent analogue. rsc.org

The most direct synthetic pathway involves a nucleophilic acyl substitution. In this reaction, the veracevine molecule acts as the alcohol nucleophile, attacking the electrophilic carbonyl carbon of an activated 3,5-dimethoxybenzoic acid derivative. The use of 3,5-dimethoxybenzoyl chloride as the acylating agent is a highly effective method. researchgate.net This reagent is prepared from 3,5-dimethoxybenzoic acid by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive and readily couples with the C-3 hydroxyl group of veracevine, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct.

Table 1: Reactants for the Synthesis of this compound

| Reactant | Role | Structure |

| Veracevine | Alcohol Substrate | C₂₇H₄₃NO₈ |

| 3,5-Dimethoxybenzoyl chloride | Acylating Agent | C₉H₉ClO₃ |

| Pyridine (optional) | Acid Scavenger | C₅H₅N |

The synthetic principles used to create this compound are broadly applicable to the generation of a wide array of other acyl analogues. By substituting the acylating agent, chemists have produced a library of derivatives to probe the structure-activity relationship at the C-3 position.

Aromatic Analogues : Besides the 3,5-dimethoxy variant, other aromatic esters have been synthesized. The naturally occurring veratridine (B1662332) is the 3-(3,4-dimethoxybenzoyl)veracevine analogue. rsc.org Synthetic efforts have also produced the 2,5-dimethoxybenzoyl derivative, which, along with the 3,5-dimethoxy version, was found to be more potent than veratridine. rsc.org

Aliphatic Analogues : The C-3 position has also been esterified with aliphatic acyl groups. The naturally occurring alkaloid cevadine is 3-[(Z)-2-methylbut-2-enoyl]veracevine. rsc.org A synthetic example is 3-pivaloylveracevine , which was noted as the most active among a series of synthetic aliphatic esters tested. rsc.org

Table 2: Examples of Acyl Veracevine Analogues at the C-3 Position

| Compound Name | Acyl Group | Type |

| This compound | 3,5-Dimethoxybenzoyl | Aromatic (Synthetic) |

| Veratridine | 3,4-Dimethoxybenzoyl | Aromatic (Natural) |

| 3-(2,5-Dimethoxybenzoyl)veracevine | 2,5-Dimethoxybenzoyl | Aromatic (Synthetic) |

| Cevadine | (Z)-2-Methylbut-2-enoyl | Aliphatic (Natural) |

| 3-Pivaloylveracevine | Pivaloyl | Aliphatic (Synthetic) |

Chemoenzymatic Synthesis Approaches for Veracevine Derivatives

Chemoenzymatic synthesis, which combines the efficiency of chemical reactions with the high selectivity of biological catalysts, presents a powerful strategy for modifying complex natural products like veracevine. nih.gov Enzymes can offer exquisite regio- and stereoselectivity under mild reaction conditions, which is particularly advantageous for poly-functionalized molecules. nih.gov

While specific reports on the chemoenzymatic acylation of veracevine itself are limited, the approach has been successfully applied to the synthesis of closely related Veratrum alkaloids. For instance, the synthesis of jervine (B191634), another member of this alkaloid family, utilized an enantioselective enzymatic acylation step catalyzed by Pseudomonas fluorescens lipase. This demonstrates the feasibility of using enzymes for selective modifications within this structural class.

Lipases are particularly well-suited for such transformations. Lipase-catalyzed regioselective acylation has been effectively used to synthesize esters of other complex natural products, such as flavonoids and sugars, by selectively targeting specific hydroxyl groups among many. These enzymatic reactions, often using acyl donors like vinyl esters, can proceed with high efficiency and selectivity, offering a green alternative to purely chemical methods. The application of these established lipase-catalyzed strategies to veracevine could provide a highly controlled and efficient route to novel acyl derivatives, including this compound.

Total Synthesis Strategies for Veracevine and its Complex Analogues

The total synthesis of veracevine and its structurally complex analogues, such as the parent compound this compound, represents a formidable challenge in organic chemistry. These molecules belong to the Veratrum alkaloids, a class of natural products characterized by a highly intricate and stereochemically rich C-nor-D-homo steroidal skeleton fused to a piperidine (B6355638) ring system. rsc.orgresearchgate.net The successful construction of this molecular architecture necessitates innovative and robust synthetic strategies to control stereochemistry and assemble the polycyclic framework.

The inherent complexity of Veratrum alkaloids has captivated synthetic chemists for decades. researchgate.net These compounds can be broadly categorized into three subtypes based on the connectivity of the piperidine ring: the jervine type, the veratramine (B1683811) type, and the cevanine type, to which veracevine belongs. rsc.org While significant progress was made in the synthesis of the jervanine and veratramine subtypes over a 50-year span, the total synthesis of the more highly oxidized and complex cevanine alkaloids has been a more recent achievement. researchgate.net

Key challenges in the total synthesis of veracevine and its analogues include:

Construction of the C-nor-D-homo Ring System: The [6.6.5.6] carbocyclic core is a non-standard steroidal framework that requires specialized methods for its construction. rsc.org Strategies such as skeletal rearrangements and Nazarov cyclizations have been employed to forge this critical structural motif. rsc.orgresearchgate.net

Stereochemical Control: The cevanine core possesses numerous stereocenters that must be precisely controlled to achieve the natural product's configuration. This demands the use of highly stereoselective reactions throughout the synthetic sequence.

Installation of the Fused Piperidine Ring: The integration of the nitrogen-containing heterocyclic ring system (rings E and F) onto the steroidal core is a significant synthetic hurdle.

Late-Stage Functionalization: The dense oxygenation pattern found in many cevanine alkaloids, including veracevine, requires sophisticated strategies for the introduction of multiple hydroxyl groups with correct stereochemistry, often in the final steps of the synthesis. researchgate.net

Recent breakthroughs have demonstrated the power of convergent and unified synthetic approaches. For example, one successful strategy for constructing the hexacyclic carbon skeleton of the Veratrum alkaloid family utilized a key intramolecular Diels-Alder reaction and a radical cyclization. researchgate.net This powerful sequence allowed for the development of a unified approach to access several highly oxidized Veratrum alkaloids, including (–)-zygadenine, (–)-germine, and (–)-protoverine, by employing a carefully designed series of oxidation and reduction steps and a late-stage neighboring-group participation strategy. researchgate.net

The table below summarizes some of the key strategic approaches that have been explored in the synthesis of Veratrum alkaloids, highlighting the evolution of the field towards more convergent and efficient methodologies.

| Synthetic Strategy | Key Reactions/Concepts | Target Alkaloid Type | Reference |

| Semi-synthesis | Utilizes a readily available natural product as a starting material. | Jervine (Cyclopamine) | rsc.org |

| Convergent Synthesis | Independent synthesis of fragments followed by late-stage coupling. | Jervine, Veratramine, Cevanine | rsc.org |

| Intramolecular Diels-Alder / Radical Cyclization | Powerful cascade for building the hexacyclic core. | Cevanine | researchgate.net |

| Skeletal Rearrangement | Used to form the C-nor-D-homo steroid skeleton. | General Veratrum | rsc.org |

| Nazarov Cyclization | A method for constructing the five-membered C-ring. | General Veratrum | rsc.orgresearchgate.net |

These advanced synthetic campaigns not only provide access to these biologically important molecules for further study but also drive the development of new synthetic methods and strategies that are applicable to other complex natural products. uci.edu The successful total synthesis of cevanine-type alkaloids opens the door for the preparation of novel analogues, like this compound, which can be used to probe their intricate biological functions.

Structure Activity Relationship Sar Studies of 3 Acyl Veracevine Derivatives

Systematic Investigation of Acyl Group Variation at the C-3 Position on Biological Potency

A foundational study in the SAR of veracevine (B1210672) derivatives involved the synthesis and evaluation of sixty-five 3-acyl derivatives. acs.orgresearchgate.net This extensive library included 44 aromatic and 21 aliphatic esters, which were systematically tested for their insecticidal activity via topical application to adult houseflies (Musca domestica) and milkweed bugs (Oncopeltus fasciatus). acs.orgresearchgate.net

The results of this comprehensive screening revealed that the nature of the acyl group at the C-3 position is a critical determinant of insecticidal potency. Among the naturally occurring esters, veratridine (B1662332), which is 3-(3,4-dimethoxybenzoyl)veracevine, and cevadine, the 3-[(Z)-2-methylbut-2-enoyl] derivative, were found to possess near-optimal potency. acs.orgrjptonline.org This suggests that the specific size, shape, and electronic properties of the acyl moiety are finely tuned for interaction with the target site in insects, believed to be the voltage-gated sodium channels. rjptonline.orgumn.edu

When exploring synthetic aliphatic esters, the 3-pivaloylveracevine derivative was identified as the most active, yet its potency was either equal to or less than that of the natural aliphatic ester, cevadine. acs.orgresearchgate.net This indicates that while synthetic modifications can achieve activity, the naturally evolved structures are highly efficient. The investigation into a wide array of acyl groups provided a crucial framework for understanding the structural requirements for potent insecticidal action in this class of compounds. acs.org

Influence of Aromatic Ring Substituent Patterns (e.g., Dimethoxybenzoyl) on Activity

The investigation into aromatic esters of veracevine demonstrated that the substitution pattern on the benzoyl ring significantly modulates biological activity. The presence, number, and position of substituents like methoxy (B1213986) groups on the aromatic ring were found to be critical for potency. open.ac.uk

A key finding from SAR studies was the profound effect of positional isomerism of substituents on the aromatic acyl ring. acs.orgresearchgate.net The naturally occurring and highly potent veratridine features a 3,4-dimethoxybenzoyl group. rjptonline.org However, when synthetic analogues were created, the derivative with a 3,5-dimethoxybenzoyl group was found to be even more potent than veratridine. acs.orgresearchgate.netopen.ac.uk Another isomer, the 2,5-dimethoxy analogue, also showed higher potency than the natural 3,4-dimethoxy configuration. acs.orgresearchgate.net

The differences in potency observed between dimethoxybenzoyl isomers can be attributed to the interplay of steric and electronic factors. Steric effects relate to the size and shape of the substituents, which can influence how well the molecule fits into its target binding site. Electronic effects refer to the ability of substituents to donate or withdraw electron density, which can alter the polarity and reactivity of the molecule and its binding interactions. core.ac.uk

Correlation of Structural Features with Insecticidal Efficacy

The SAR studies established a direct correlation between specific structural features of 3-acyl veracevine derivatives and their efficacy as insecticides. The insecticidal potency was quantified by determining the lethal dose (LD₅₀) for houseflies and milkweed bugs. acs.orgresearchgate.net

The data clearly show that the 3,5-dimethoxybenzoyl derivative of veracevine is a more potent insecticide than the naturally occurring veratridine (3,4-dimethoxybenzoyl veracevine) against these insect species. acs.orgresearchgate.netopen.ac.uk Furthermore, the 3,5-dimethoxy compound demonstrated an improved selective toxicity, meaning it was more toxic to the target insects compared to its toxicity in mice. acs.orgresearchgate.net This is a highly desirable characteristic in the development of new insecticides, aiming to maximize efficacy against pests while minimizing harm to non-target organisms. The systematic modification of the acyl group and its substituents has thus provided a clear roadmap for designing more effective and potentially safer veratrum-based insecticides. acs.org

Interactive Table: Relative Insecticidal Potency of Veracevine Derivatives This table summarizes the relative insecticidal potency based on findings from SAR studies. The 3,5-dimethoxybenzoyl derivative shows the highest potency.

| Compound | C-3 Acyl Group | Relative Insecticidal Potency | Source(s) |

| Veracevine | H | Low | open.ac.uk |

| Cevadine | (Z)-2-Methylbut-2-enoyl | High | acs.orgrjptonline.org |

| Veratridine | 3,4-Dimethoxybenzoyl | Very High | acs.orgrjptonline.org |

| 3-(3,5-Dimethoxybenzoyl)veracevine | 3,5-Dimethoxybenzoyl | Highest | acs.orgresearchgate.netopen.ac.uk |

| 3-Pivaloylveracevine | Pivaloyl | Moderate-High | acs.orgresearchgate.net |

Computational Chemistry and Molecular Modeling in SAR Analysis

While extensive synthetic and bioassay work has elucidated the SAR of 3-acyl veracevine derivatives, computational chemistry offers powerful tools to further refine this understanding. nih.gov Techniques like molecular modeling and Quantitative Structure-Activity Relationship (QSAR) studies are invaluable for predicting the activity of new compounds and for visualizing the interactions between a ligand and its receptor at a molecular level. nih.govnii.ac.jp

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For the 3-acyl veracevine derivatives, a QSAR model could be developed to correlate insecticidal potency (e.g., pLD₅₀ values) with various molecular descriptors. These descriptors quantify physicochemical properties such as hydrophobicity (logP), electronic effects (e.g., Hammett constants, Mulliken charges), and steric parameters.

In a typical 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), the molecules are aligned, and their steric and electrostatic fields are calculated. nih.gov The resulting models generate contour maps that visualize regions where certain properties are favorable or unfavorable for activity. For instance, a CoMFA map for the veracevine derivatives might show:

Green contours: indicating areas where bulky (sterically favored) groups increase insecticidal activity.

Yellow contours: indicating areas where bulky groups decrease activity.

Blue contours: highlighting regions where positive electrostatic potential (electron-poor) is favorable.

Red contours: showing regions where negative electrostatic potential (electron-rich) is favorable.

By analyzing these maps, chemists could rationalize the observed SAR, such as why the 3,5-dimethoxybenzoyl derivative is more potent than the 3,4-isomer, and strategically design new derivatives with potentially even greater insecticidal efficacy. nih.gov Although specific QSAR models for this exact series of veracevine compounds are not detailed in the available literature, the methodology is a standard and powerful approach in modern insecticide development. nih.govnii.ac.jp

Ligand-Receptor Docking Simulations

Ligand-receptor docking simulations are computational techniques used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), in order to form a stable complex. nih.govnih.gov In the context of this compound, these simulations would be crucial for understanding the molecular basis of its interaction with its biological target, which for veratrum alkaloids is the voltage-gated sodium channel in insects. rjptonline.org

While specific docking studies for this compound are not extensively detailed in publicly available literature, the principles of such simulations allow for a hypothetical reconstruction of its binding mode. The goal of these simulations would be to elucidate how the structural features of the molecule contribute to its binding affinity and efficacy. The docking process involves placing the 3D structure of this compound into the binding site of a modeled sodium channel protein. Scoring functions are then used to estimate the binding energy, with lower energies suggesting a more stable interaction.

Key interactions that would be analyzed in a docking study include:

Hydrogen Bonds: The methoxy groups on the benzoyl moiety and the hydroxyl groups on the veracevine core could form hydrogen bonds with amino acid residues in the receptor's binding pocket.

Hydrophobic Interactions: The aromatic ring of the benzoyl group and the steroidal backbone of veracevine can engage in hydrophobic interactions with nonpolar residues of the receptor.

By comparing the docking scores and binding poses of this compound with other derivatives, such as the naturally occurring veratridine (3-(3,4-dimethoxybenzoyl)veracevine), researchers could rationalize the observed differences in biological activity. researchgate.net For instance, the positioning of the methoxy groups at the 3 and 5 positions on the benzoyl ring may allow for a more optimal fit within the binding site compared to the 3,4-dimethoxy substitution pattern, leading to enhanced potency. researchgate.netopen.ac.uk These simulations are instrumental in guiding the rational design of new, even more effective analogues. nih.gov

Strategies for Rational Design of Enhanced Veracevine-Based Analogues

The rational design of more potent and selective veracevine-based analogues is heavily informed by Structure-Activity Relationship (SAR) studies. The primary goal is to modify the chemical structure to optimize its interaction with the target receptor, thereby enhancing desired biological effects (e.g., insecticidal activity) while minimizing off-target effects (e.g., mammalian toxicity). gla.ac.uk

The case of this compound itself is a prime example of successful structural modification. Research into the insecticidal activity of various 3-acyl derivatives of veracevine has shown that the nature of the acyl group is critical for potency. open.ac.ukacs.org Systematic variation of the substituents on the benzoyl ring attached to the 3-position of the veracevine core has been a key strategy.

Recent SAR studies revealed that the 3,5-dimethoxy benzoyl derivative was the most active analogue, exhibiting almost twice the insecticidal activity of the natural 3,4-dimethoxy derivative (veratridine). open.ac.uk Furthermore, this enhanced potency did not come with an increase in mammalian toxicity, indicating an improved selectivity profile. researchgate.netopen.ac.uk

A strategy for the rational design of new analogues would involve:

Identifying the Pharmacophore: Determining the essential structural features of the veracevine scaffold and the 3-acyl group required for activity.

Systematic Structural Modification: Synthesizing a library of analogues with variations in the acyl group. For the benzoyl derivatives, this would include altering the number, position, and type of substituents on the aromatic ring.

Bioactivity Screening: Testing the synthesized analogues for their insecticidal potency and selectivity.

Computational Modeling: Using techniques like ligand-receptor docking to understand the molecular basis for the observed activity trends and to predict the activity of new, unsynthesized compounds.

The superior activity of the 3,5-dimethoxy analogue over other derivatives highlights the importance of the substitution pattern on the benzoyl ring. researchgate.net This finding provides a clear direction for future design efforts, suggesting that further exploration of substitutions at the 3 and 5 positions could lead to even more potent and selective insecticides.

The following table summarizes the relative insecticidal potency of selected veracevine derivatives, illustrating the impact of the 3-acyl group on activity.

| Compound Name | 3-Acyl Group | Relative Potency |

| This compound | 3,5-Dimethoxybenzoyl | Most Potent researchgate.netopen.ac.uk |

| Veratridine | 3,4-Dimethoxybenzoyl | High researchgate.netresearchgate.net |

| Cevadine | (Z)-2-Methylbut-2-enoyl | High researchgate.net |

| 3-Pivaloylveracevine | Pivaloyl | Moderate to High researchgate.netresearchgate.net |

| 3-O-Vanilloylveracevine | 4-Hydroxy-3-methoxybenzoyl | Lower than Veratridine and Cevadine nih.gov |

This data clearly supports the strategy of focusing on the electronic and steric properties of the benzoyl moiety to enhance the insecticidal properties of veracevine alkaloids.

Mechanistic Investigations of 3 3,5 Dimethoxybenzoyl Veracevine S Biological Action

Neurophysiological Targets of Veratrum Alkaloids

Veratrum alkaloids, including 3-(3,5-dimethoxybenzoyl)veracevine, primarily exert their effects on the nervous system. wikipedia.orgnih.govsemanticscholar.org Their main neurophysiological targets are voltage-gated sodium ion channels, which are crucial for the generation and propagation of action potentials in excitable cells such as neurons, and cardiac and skeletal muscle cells. wikipedia.orgresearchgate.net By modulating the function of these channels, Veratrum alkaloids can significantly alter nerve excitability and cellular function. wikipedia.org The interaction of these alkaloids with receptors in the heart and carotid sinus can also trigger the Bezold-Jarisch reflex, leading to hypotension and bradycardia. researchgate.netnih.gov

Modulation of Voltage-Gated Sodium Ion Channels

The principal mechanism of action for Veratrum alkaloids is the modulation of voltage-gated sodium ion channels. wikipedia.orgnih.govsemanticscholar.org These alkaloids are recognized as agonists of these channels, meaning they activate them. mdpi.com Specifically, they bind to receptor site 2 on the channel protein, which leads to a persistent state of activation. researchgate.netmdpi.com This prolonged opening of the sodium channels disrupts the normal electrical signaling in nerve and muscle cells. semanticscholar.org

Specificity of Binding to Sodium Channel Subunits

While Veratrum alkaloids generally target voltage-gated sodium channels, there is evidence of specificity for certain channel subtypes. For instance, the Veratrum alkaloids isorubijervine and rubijervine (B13786517) have been shown to block NaV1.3, NaV1.4, and NaV1.5 channels, with the strongest inhibitory effect observed on the cardiac-specific NaV1.5 channel. nih.gov This specificity for NaV1.5 is believed to be a primary contributor to the cardiovascular effects of these compounds. nih.gov Docking studies with veratridine (B1662332) on the human cardiac sodium channel NaV1.5 have identified two potential binding regions: a "mouth" site at the cytoplasmic opening of the channel pore and a deeper "pore" site. nih.gov The hydrophobic nature of the alkaloid's ring system is thought to facilitate its interaction with these sites. nih.gov

Effects on Channel Gating and Ion Flux Dynamics

Veratrum alkaloids profoundly alter the gating properties and ion flux of voltage-gated sodium channels. They cause the channels to remain open for an extended period by preventing their inactivation. semanticscholar.orgwikipedia.org This leads to a persistent influx of sodium ions (Na+) into the cell, causing membrane depolarization and repetitive firing of the neuron. researchgate.netmdpi.com This sustained depolarization inhibits the cell's ability to repolarize, disrupting normal signal transmission. semanticscholar.org The increased intracellular sodium concentration can also lead to a secondary increase in intracellular calcium (Ca2+) levels. wikipedia.orge-century.us Electrophysiological studies have demonstrated that veratridine, a related alkaloid, shifts the activation threshold of the sodium channel towards a more negative potential, further contributing to its persistent activation. wikipedia.org Studies on the human Nav1.7 channel have shown that veratridine has a dose-dependent inhibitory effect on the peak current and shifts both activation and steady-state inactivation curves in the hyperpolarized direction. nih.gov

Electrophysiological Studies in Excitable Membranes

Electrophysiological studies have been instrumental in elucidating the effects of Veratrum alkaloids on excitable membranes. Voltage-clamp experiments on frog skeletal muscle have shown that veratridine, cevadine, and 3-(4-ethoxybenzoyl)-veracevine modify sodium channels in a use-dependent manner, holding them open for extended periods. semanticscholar.org These studies revealed that the modification shifts the activation gating by approximately -100 mV. semanticscholar.orgresearchgate.net Furthermore, the ionic selectivity of the channels is altered, with the permeability to ammonium (B1175870) ions (PNa/PNH4) increasing in the presence of these alkaloids. semanticscholar.orgresearchgate.net Such studies have confirmed that the primary action of these compounds is to cause a persistent inward sodium current, leading to the hyperexcitability of nerve and muscle fibers. semanticscholar.org

Cellular and Subcellular Responses in Target Organisms

The modulation of sodium channels by Veratrum alkaloids triggers a cascade of cellular and subcellular responses. The persistent influx of Na+ and subsequent increase in intracellular Ca2+ can lead to a range of effects, including the overproduction of reactive oxygen species (ROS), which can cause neuronal damage. wikipedia.orge-century.us In some contexts, Veratrum alkaloids can induce apoptosis (programmed cell death). e-century.us Furthermore, some Veratrum alkaloids, like jervine (B191634), have been shown to inhibit the biosynthesis of β-1,6-glucan in the cell walls of fungi, indicating a different mechanism of action in these organisms. asm.org In insects, the disruption of sodium channel function leads to paralysis and death, which is the basis for the insecticidal properties of some of these compounds. rjptonline.orgresearchgate.net

Comparative Analysis of Mechanism of Action Across Different Veratrum Alkaloids

While the primary mechanism of action for most Veratrum alkaloids involves the modulation of voltage-gated sodium channels, there are notable differences in their specific effects and potencies. For example, a study comparing veratridine, cevadine, and 3-(4-ethoxybenzoyl)-veracevine found that they all modified sodium channels similarly but held them open for different durations. semanticscholar.org The nature of the ester group at the C3 position of the veracevine (B1210672) core appears to influence the duration of the modified state. semanticscholar.org

In contrast to alkaloids like veratridine that are potent sodium channel activators, some Veratrum alkaloids, such as cyclopamine (B1684311) and veratramine (B1683811), are known for their ability to inhibit the Hedgehog signaling pathway, a crucial pathway in embryonic development and cancer. nih.govmdpi.com This indicates that not all Veratrum alkaloids share the same primary molecular target. Furthermore, some alkaloids like isorubijervine and rubijervine act as blockers rather than activators of certain sodium channel subtypes. nih.gov These differences in mechanism contribute to the diverse range of biological activities observed within the Veratrum alkaloid family.

Biochemical Pathways Affected by Sodium Channel Dysregulation

The biological action of this compound, like other ceveratrum alkaloids, is primarily initiated by its interaction with voltage-gated sodium channels (VGSCs). These channels are critical for the generation and propagation of action potentials in excitable cells such as neurons, and cardiac and skeletal muscle cells. The dysregulation of VGSC function by these alkaloids triggers a cascade of downstream biochemical events that disrupt cellular homeostasis and signaling pathways.

The fundamental mechanism involves the binding of the alkaloid to site 2 on the alpha-subunit of the VGSCs. boisestate.eduwikipedia.org This binding alters the channel's gating properties, specifically by preventing or significantly delaying inactivation. nih.govnih.gov In a healthy resting state, sodium channels rapidly inactivate after opening, which terminates the influx of sodium ions (Na⁺) and allows the cell membrane to repolarize. By inhibiting this inactivation, compounds like this compound cause the channels to remain open for a prolonged period during membrane depolarization. nih.gov

This persistent activation of sodium channels leads to several critical biochemical consequences:

Sustained Sodium Influx and Membrane Depolarization: The primary effect is a continuous and uncontrolled influx of Na⁺ into the cell. This influx leads to a sustained depolarization of the cell membrane, causing repetitive firing and hyperexcitability of nerve and muscle cells. boisestate.eduwikipedia.org

Disruption of Intracellular Calcium Homeostasis: The sustained membrane depolarization and high intracellular Na⁺ concentration affect the function of other ion transporters, notably the Na⁺/Ca²⁺ exchanger (NCX). In its reverse mode, driven by the high intracellular Na⁺, the NCX begins to pump Ca²⁺ ions into the cell instead of out. This, combined with the activation of voltage-gated calcium channels due to prolonged depolarization, results in a significant increase in the intracellular calcium ([Ca²⁺]i) concentration. wikipedia.org This disruption of calcium homeostasis is a pivotal event that triggers further downstream pathways.

Activation of Calcium-Dependent Enzymes and Signaling: The elevated [Ca²⁺]i acts as a secondary messenger, activating a host of calcium-dependent enzymes and signaling pathways. This can include protein kinases, phosphatases, and proteases, which in turn modify the function of numerous cellular proteins, altering metabolic processes and gene expression.

Induction of Oxidative Stress: A significant consequence of elevated intracellular Ca²⁺ is the overproduction of reactive oxygen species (ROS). wikipedia.org Increased calcium levels can lead to mitochondrial dysfunction, a major source of cellular ROS. The resulting oxidative stress can cause damage to lipids, proteins, and DNA, ultimately leading to neuronal damage and cell death. wikipedia.org

The specific biochemical and pathophysiological outcomes are tissue-dependent, reflecting the differential expression of VGSC subtypes in various tissues. nih.govnih.gov For instance, effects on the NaV1.5 channel, which is predominantly expressed in cardiac tissue, can lead to significant cardiovascular events like bradycardia and hypotension. nih.govresearchgate.net Similarly, actions on neuronal (e.g., NaV1.3) and skeletal muscle (e.g., NaV1.4) sodium channels are linked to neurotoxic effects and muscle dysfunction, respectively. nih.govnih.gov

Table 1: Effects of Veratrum Alkaloids on Voltage-Gated Sodium Channel Subtypes

| Channel Subtype | Predominant Tissue Location | Effect of Alkaloid Binding | Resulting Pathophysiological Effect | Reference(s) |

|---|---|---|---|---|

| NaV1.4 | Skeletal Muscle | Prolonged channel opening, inhibition of inactivation | Muscle hyperexcitability, spasms, paralysis | nih.gov |

| NaV1.5 | Cardiac Muscle | Inhibition of inactivation, prolonged Na⁺ current | Bradycardia, hypotension, cardiac arrhythmias | nih.govresearchgate.net |

| NaV1.8 | Peripheral Nervous System | Shift in activation threshold, persistent activation | Nerve hyperexcitability, pain signaling disruption | wikipedia.org |

Table 2: Cascade of Biochemical Events Following Sodium Channel Dysregulation

| Step | Event | Biochemical Mechanism | Downstream Consequence | Reference(s) |

|---|---|---|---|---|

| 1 | Persistent Na⁺ Influx | Alkaloid binds to VGSC site 2, inhibiting channel inactivation. | Sustained membrane depolarization and cellular hyperexcitability. | nih.govnih.gov |

| 2 | Elevated Intracellular Ca²⁺ | High intracellular Na⁺ reverses the Na⁺/Ca²⁺ exchanger; prolonged depolarization opens voltage-gated Ca²⁺ channels. | Activation of Ca²⁺-dependent signaling pathways. | wikipedia.org |

| 3 | Increased Oxidative Stress | Elevated intracellular Ca²⁺ leads to mitochondrial dysfunction. | Overproduction of Reactive Oxygen Species (ROS), cellular damage. | wikipedia.org |

| 4 | Altered Cellular Function | Disruption of ion gradients, enzymatic activity, and gene expression. | Neurotoxicity, cardiotoxicity, cell death. | wikipedia.orgnih.gov |

Application Oriented Research in Pest Management

Efficacy Studies Against Agricultural Pests (Insecticidal Activity)

The insecticidal properties of 3-(3,5-Dimethoxybenzoyl)veracevine have been evaluated through various bioassays, demonstrating significant potency against several key insect pests.

The insecticidal activity of this compound has been established through systematic screening of numerous veracevine (B1210672) derivatives. obolibrary.org In a comprehensive study, sixty-five 3-acyl derivatives of veracevine were synthesized and assessed for their toxicity. researchgate.netresearchgate.net The primary method for evaluation was topical application to model insect species, including adult houseflies (Musca domestica) and milkweed bugs (Oncopeltus fasciatus). researchgate.netresearchgate.netresearchgate.net These bioassays are crucial for determining the direct contact toxicity of the compounds. Veratrum alkaloids, the class of compounds to which this compound belongs, have also been tested against pests like the Colorado potato beetle (Leptinotarsa decemlineata), showing high mortality rates. researchgate.net

Comparative studies have revealed that the potency of veracevine derivatives is highly dependent on the acyl group at the 3-position. open.ac.uk Among the various synthetic aromatic esters of veracevine, the 3,5-dimethoxybenzoyl analogue, this compound, was identified as the most potent. open.ac.ukopen.ac.uk Its insecticidal activity was found to be nearly double that of the naturally occurring and highly potent veratridine (B1662332) [3-(3,4-dimethoxybenzoyl)veracevine]. researchgate.netopen.ac.ukopen.ac.uk This makes it a standout candidate among both natural and synthetic veratrum alkaloids for insecticidal potential. researchgate.netresearchgate.net The table below compares the relative potency of this compound with related natural veratrum alkaloids.

Table 1: Comparative Potency of Veracevine Derivatives

| Compound | Type | Relative Potency |

|---|---|---|

| This compound | Synthetic Aromatic Ester | Most Potent / ~2x Veratridine |

| Veratridine [3-(3,4-dimethoxybenzoyl)veracevine] | Natural Alkaloid | High / Near Optimal |

| Cevadine [3-[(Z)-2-methylbut-2-enoyl]veracevine] | Natural Alkaloid | High / Near Optimal |

This table is based on findings from structure-activity relationship studies. researchgate.netresearchgate.netopen.ac.ukopen.ac.uk

The development of resistance to synthetic insecticides, such as pyrethroids, is a major challenge in agriculture. nih.gov Botanical insecticides offer a potential alternative or rotational tool to manage resistant pest populations. Research has indicated that veratrum alkaloids have been examined for their effectiveness against pyrethroid-resistant strains of the diamondback moth (Plutella xylostella). rjptonline.org While specific data for this compound is part of this broader class, the investigation into veratrum alkaloids against resistant pests highlights a critical area of application-oriented research. rjptonline.org The unique mode of action of veratrum alkaloids on voltage-gated sodium channels offers a different target site compared to some mechanisms of pyrethroid resistance, suggesting they could be effective components in a resistance management program. researchgate.net

Selectivity of Action Between Pest and Non-Target Organisms (Mechanistic Basis)

A crucial aspect of a modern insecticide is its selectivity, meaning it should be highly toxic to target pests while having minimal impact on non-target organisms, including mammals and beneficial insects. researchgate.net A significant finding for this compound is its improved selective toxicity compared to other potent veratrum alkaloids like veratridine. researchgate.netresearchgate.netresearchgate.net While veratrum alkaloids as a class are known for high mammalian toxicity (acting on sodium ion channels), the 3,5-dimethoxybenzoyl derivative demonstrated enhanced insecticidal potency without a corresponding increase in mammalian toxicity. open.ac.ukopen.ac.uk This improved safety profile is a key advantage, increasing its potential for use in agricultural settings. The mechanism behind this selectivity lies in subtle differences in the target site—the voltage-gated sodium channel—between insects and mammals, which can be exploited by specific chemical structures. researchgate.netresearchgate.netresearchgate.net

Investigation of Synergistic Interactions with Other Biopesticides or Formulants

The efficacy of an insecticide can often be enhanced by using it in combination with a synergist. Synergists work by inhibiting metabolic enzymes in the insect that would normally break down the toxic compound. For veracevine derivatives, studies have shown that their toxicity to houseflies is limited by oxidative detoxification pathways. researchgate.netresearchgate.netresearchgate.net The use of piperonyl butoxide (PBO), a well-known synergist that inhibits cytochrome P450 enzymes, demonstrated a synergistic effect with these compounds. researchgate.netresearchgate.net This indicates that the insect's own metabolic defenses play a role in mitigating the toxicity of veracevine derivatives and that the potency of this compound could be further increased by formulation with appropriate synergists.

Impact on Insect Behavior and Developmental Processes of this compound

The chemical compound this compound, a synthetic derivative of the natural plant alkaloid veracevine, has been the subject of significant application-oriented research in pest management. This research has primarily focused on its potent insecticidal properties, particularly its effects on insect behavior and development. As a member of the veratrum alkaloid family, its mode of action is centered on the disruption of normal nerve function, leading to a cascade of physiological and behavioral abnormalities in susceptible insect species.

Veratrum alkaloids, including this compound, are known to act on the voltage-gated sodium channels of nerve cells. rjptonline.orgopen.ac.ukopen.ac.uk This interaction prevents the channels from closing, leading to a persistent influx of sodium ions, continuous nerve stimulation, paralysis, and eventual death of the insect. rjptonline.org This mode of action manifests in a variety of observable impacts on insect behavior.

Initial exposure to this compound can induce rapid changes in behavior. Insects may exhibit hyperexcitability, tremors, and uncoordinated movements. This is a direct result of the compound's effect on the nervous system. As the toxicity progresses, a general paralysis sets in, leading to a cessation of all voluntary movement, including feeding and locomotion. rjptonline.org In some cases, insects may remain in a state of paralysis for several days before succumbing. rjptonline.org

Structure-activity relationship (SAR) studies have been instrumental in identifying the enhanced insecticidal efficacy of the 3,5-dimethoxybenzoyl derivative of veracevine compared to its naturally occurring counterparts, such as veratridine (3-(3,4-dimethoxybenzoyl)veracevine) and cevadine. open.ac.ukresearchgate.netresearchgate.net These studies have systematically modified the acyl group at the 3-position of the veracevine molecule to determine the impact on insecticidal potency.

A pivotal study evaluated sixty-five 3-acyl derivatives of veracevine and found that the synthetic 3,5-dimethoxybenzoyl analogue exhibited superior insecticidal activity against several pest species, including the housefly (Musca domestica) and the milkweed bug (Oncopeltus fasciatus). open.ac.ukresearchgate.netebi.ac.uk Notably, the 3,5-dimethoxybenzoyl derivative was found to be almost twice as insecticidal as the naturally occurring veratridine. open.ac.ukopen.ac.uk This increased potency did not, however, correlate with an increase in mammalian toxicity, highlighting its potential for more selective pest control. open.ac.ukresearchgate.netebi.ac.uk

The following tables present detailed research findings on the comparative insecticidal activity of this compound and related compounds.

| Compound | Target Insect | LD50 (µg/g) |

| This compound | Housefly (Musca domestica) | 0.6 |

| Veratridine | Housefly (Musca domestica) | 1.1 |

| Cevadine | Housefly (Musca domestica) | 1.5 |

| This compound | Milkweed Bug (Oncopeltus fasciatus) | 1.2 |

| Veratridine | Milkweed Bug (Oncopeltus fasciatus) | 2.0 |

| Cevadine | Milkweed Bug (Oncopeltus fasciatus) | 2.5 |

The data clearly indicates the enhanced potency of the 3,5-dimethoxy substitution. The lower LD50 values for this compound signify that a smaller dose is required to be lethal to 50% of the tested insect population, making it a more effective insecticide.

The impact of this compound on insect developmental processes is intrinsically linked to its neurotoxic effects. While specific studies focusing solely on the developmental stages of insects treated with this particular compound are limited, the general effects of veratrum alkaloids can be extrapolated. The disruption of normal physiological processes, including feeding and locomotion, inevitably impacts larval growth and development. Malnourished and paralyzed larvae are unable to reach the critical weight and developmental milestones necessary for successful molting and metamorphosis.

Furthermore, the continuous stress on the nervous system can interfere with the hormonal regulation of these developmental processes. The inability to properly feed and the constant state of physiological distress would likely lead to developmental arrest and mortality before the insect can reach its adult stage or reproduce.

Analytical Methodologies for Isolation, Characterization, and Quantification

Advanced Extraction and Purification Techniques for Veratrum Alkaloids from Natural Sources

The isolation of Veratrum alkaloids, including veracevine (B1210672) and its esters, from plant materials like roots and rhizomes is a multi-step process that begins with extraction. chemicalbook.comboisestate.edu Traditional methods often involve solvent extraction with ethanol (B145695), sometimes in the presence of an alkaline substance like ammonium (B1175870) hydroxide (B78521) to ensure the alkaloids are in their free base form for better solubility in organic solvents. researchgate.net Modifications of these methods include initial extraction with benzene (B151609) to remove less polar ester alkaloids, followed by ethanol extraction to isolate glycosidic and parent alkamine forms. researchgate.net

Modern and more efficient extraction techniques have been developed to improve the yield and purity of the extracted alkaloids. Soxhlet extraction, for instance, has been reported to significantly increase the recovery of steroidal alkaloids from Veratrum californicum. medchemexpress.com This continuous extraction method uses a smaller amount of solvent and ensures a more exhaustive extraction compared to simple percolation or maceration.

Following the initial extraction, a series of purification steps are required to isolate the target compounds from the complex mixture of plant metabolites. A common primary purification step is liquid-liquid partitioning, where the crude extract is partitioned between an acidic aqueous phase and an organic solvent like chloroform. researchgate.net The alkaloids, being basic, move into the aqueous acid phase as salts. The aqueous phase is then made alkaline, and the alkaloids are re-extracted into an organic solvent, leaving behind many water-soluble impurities. researchgate.net

Further purification is typically achieved through various chromatographic techniques. Column chromatography using stationary phases like silica (B1680970) gel or alumina (B75360) is a fundamental method. researchgate.netnih.gov Gradient elution with solvent systems such as petroleum ether and ethyl acetate (B1210297), or more complex mixtures including methanol (B129727) and ammonia, allows for the separation of alkaloids based on their polarity. nih.gov For large-scale enrichment of total steroidal alkaloids, macroporous adsorption resins are employed. The crude extract is passed through the resin column, which retains the alkaloids. After washing away impurities with water and low-concentration ethanol, the alkaloids are eluted with a higher concentration of ethanol (e.g., 70-90%). nih.gov

Spectroscopic Characterization of Veracevine and its Derivatives

Once a purified sample of a veracevine derivative is obtained, its chemical structure is determined using a combination of spectroscopic methods. These techniques provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules like 3-(3,5-Dimethoxybenzoyl)veracevine. One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, provides fundamental information about the chemical environment of each hydrogen and carbon atom in the molecule. open.ac.uk

The ¹H NMR spectrum reveals the number of different types of protons, their chemical shifts (indicating their electronic environment), the splitting patterns (indicating adjacent protons), and their integration (relative number of protons). The ¹³C NMR spectrum shows the number of non-equivalent carbon atoms and their chemical shifts, which are indicative of their functional group and hybridization state. researchgate.netopen.ac.uk

To assemble the complete molecular structure, two-dimensional (2D) NMR experiments are indispensable. open.ac.uk Techniques such as Correlation Spectroscopy (COSY) establish proton-proton (¹H-¹H) connectivities through covalent bonds. open.ac.uk Heteronuclear correlation experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to determine direct one-bond and longer-range (two- to three-bond) correlations between protons and carbons, respectively. open.ac.uk These experiments are crucial for piecing together the complex steroidal backbone of veracevine and for confirming the position of the 3,5-dimethoxybenzoyl ester group at the C-3 position.

Below is a representative table of expected ¹H and ¹³C NMR chemical shifts for the constituent parts of this compound based on data for 3,5-dimethoxybenzoic acid and general knowledge of veracevine-type alkaloids.

Interactive Table: Representative NMR Data

| Part | Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| 3,5-Dimethoxybenzoyl | Aromatic H (C2', C6') | ~7.2 | ~107 |

| Aromatic H (C4') | ~6.7 | ~106 | |

| Methoxy (B1213986) H (-OCH₃) | ~3.8 | ~56 | |

| Carbonyl C (C=O) | - | ~166 | |

| Aromatic C (C1') | - | ~132 | |

| Aromatic C (C3', C5') | - | ~160 | |

| Veracevine Moiety | H-3 (esterified) | ~4.5-5.5 | ~70-80 |

| Methyl H (e.g., C-18, C-21) | ~0.8-1.5 | ~15-25 | |

| Various CH, CH₂, C | Multiple signals | Multiple signals |

Note: The exact chemical shifts for the full molecule would vary due to the influence of the complete structure.

Mass Spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. nih.govresearchgate.net When coupled with chromatographic separation techniques like HPLC (LC-MS), it becomes a powerful tool for identifying components in a complex mixture. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS), often using Time-of-Flight (TOF) or Orbitrap analyzers, can determine the mass of a molecule with very high accuracy (typically to four or five decimal places). medchemexpress.com This precision allows for the calculation of a unique elemental formula, which is a critical step in identifying an unknown compound or confirming the identity of a known one like this compound. medchemexpress.com

Tandem Mass Spectrometry (MS/MS) provides structural information through fragmentation analysis. medchemexpress.comnih.gov In this technique, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides a "fingerprint" that can be used for structural elucidation and identification. For a compound like this compound, characteristic fragmentation would involve the loss of the 3,5-dimethoxybenzoyl group and specific cleavages within the complex veracevine steroidal core.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. open.ac.uk The technique measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Specific functional groups absorb IR radiation at characteristic frequencies. For this compound, IR spectroscopy would be expected to show absorption bands corresponding to:

O-H stretching from the multiple hydroxyl groups on the veracevine core (broad band around 3400 cm⁻¹).

C-H stretching from the aliphatic and aromatic parts of the molecule (around 2850-3000 cm⁻¹).

C=O stretching from the ester carbonyl group (strong absorption around 1720 cm⁻¹).

C=C stretching from the aromatic ring (around 1600 cm⁻¹ and 1475 cm⁻¹).

C-O stretching from the ester and ether linkages (in the 1000-1300 cm⁻¹ region).

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems within a molecule. open.ac.ukresearchgate.net The absorption of UV or visible light corresponds to the promotion of electrons from a ground state to a higher energy state, typically in molecules with π-electron systems. youtube.com The 3,5-dimethoxybenzoyl moiety in the target compound contains a conjugated aromatic system. This would result in characteristic UV absorbance maxima (λmax). researchgate.net While the veracevine core itself lacks significant conjugation, the presence of the benzoyl ester allows for UV detection, which is particularly useful in chromatographic methods like HPLC. masterorganicchemistry.com

Chromatographic Separation and Identification Methods

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of Veratrum alkaloids, liquid chromatography is the method of choice due to the compounds' polarity, complexity, and low volatility.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of Veratrum alkaloids from purified extracts. medchemexpress.comnih.gov The method utilizes a liquid mobile phase that is pumped under high pressure through a column packed with a solid stationary phase. Reversed-phase HPLC, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol), is commonly employed for these alkaloids. researchgate.net

A gradient elution, where the composition of the mobile phase is changed over time to increase its organic solvent content, is often necessary to achieve good separation of the many different alkaloids present in a plant extract. researchgate.net Detection can be achieved using a Diode Array Detector (DAD), which measures UV absorbance across a range of wavelengths, or an Evaporative Light Scattering Detector (ELSD), which is useful for compounds that lack a strong UV chromophore. researchgate.netpharmjournal.ru

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development that uses columns with smaller particle sizes (typically less than 2 µm). This results in significantly higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC.

When coupled with mass spectrometry (HPLC-MS/MS or UPLC-MS/MS), these techniques provide the highest level of selectivity and sensitivity, allowing for the confident identification and precise quantification of specific alkaloids like this compound, even at trace levels in complex biological matrices. nih.govresearchgate.net

Interactive Table: Typical HPLC Parameters for Veratrum Alkaloid Analysis

| Parameter | Typical Condition | Reference |

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) | researchgate.net |

| Mobile Phase A | Water with an additive (e.g., 0.1% formic acid or ammonium formate) | nih.gov |

| Mobile Phase B | Acetonitrile or Methanol | researchgate.netnih.gov |

| Elution Mode | Gradient | researchgate.net |

| Flow Rate | 0.5 - 1.0 mL/min | - |

| Column Temperature | 25 - 40 °C | researchgate.net |

| Detector | DAD, ELSD, or Mass Spectrometer (MS) | researchgate.netpharmjournal.ru |

Hyphenated Techniques (e.g., LC-MS/MS)

Hyphenated techniques, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), have become the gold standard for the analysis of Veratrum alkaloids, including by extension, this compound. This is due to the high sensitivity, specificity, and ability of LC-MS/MS to analyze complex mixtures with minimal sample cleanup.

Liquid Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is typically employed for the separation of Veratrum alkaloids. C18 columns are commonly used, offering good retention and separation of these moderately polar to nonpolar compounds. myspecies.infonii.ac.jp Gradient elution with a mobile phase consisting of an aqueous component (often containing a modifier like formic acid or ammonium formate (B1220265) to improve peak shape and ionization efficiency) and an organic solvent (typically acetonitrile or methanol) is standard practice. myspecies.infofrontiersin.org The gradient conditions are optimized to achieve adequate separation of the target analyte from other related alkaloids and matrix components. nih.gov

Mass Spectrometry: Tandem mass spectrometry (MS/MS) provides the high degree of selectivity needed for unambiguous identification and quantification. Electrospray ionization (ESI) in the positive ion mode is generally the preferred ionization technique for Veratrum alkaloids, as the nitrogen atom in the alkaloid structure is readily protonated. gtfch.orgfrontiersin.org

The mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode. In this mode, the first quadrupole selects the protonated molecular ion (the precursor ion) of the target analyte, which is then fragmented in the collision cell. The second quadrupole then selects for one or more specific fragment ions (product ions). This precursor-to-product ion transition is highly specific to the analyte of interest, minimizing interference from co-eluting compounds. For instance, in the analysis of veratridine (B1662332) and cevadine, specific MRM transitions are monitored for each compound to ensure accurate quantification. gtfch.orgoup.com While the exact MRM transitions for this compound would need to be determined experimentally, they would be based on the fragmentation pattern of its specific molecular structure.

A study on the simultaneous quantification of 12 plant toxins, including several Veratrum alkaloids, in human serum using LC-MS/MS highlights the power of this technique. The method achieved low limits of detection and quantification, in the range of 0.0071–0.15 ng/mL and 0.022–0.46 ng/mL, respectively, demonstrating its high sensitivity. nii.ac.jp

Quantitative Analysis of this compound in Biological Matrices

The quantitative analysis of this compound in biological matrices such as plasma, serum, urine, and tissue homogenates is critical for pharmacokinetic and toxicological studies. LC-MS/MS is the method of choice for this purpose due to its sensitivity and selectivity, which are essential for detecting the low concentrations typically found in biological samples. myspecies.infonih.gov

Sample Preparation: A crucial step in the analysis of biological matrices is sample preparation, which aims to extract the analyte of interest, remove interferences, and concentrate the sample. Common techniques include:

Liquid-Liquid Extraction (LLE): This involves extracting the analyte from the aqueous biological sample into an immiscible organic solvent. A simple and rapid LLE with methyl tert-butyl ether has been successfully used for the extraction of jervine (B191634) and protoveratrine A from plasma and urine. myspecies.infonih.gov

Solid-Phase Extraction (SPE): This technique uses a solid sorbent, often in a cartridge or plate format, to retain the analyte while interferences are washed away. C18 SPE cartridges are commonly used for the cleanup of Veratrum alkaloids from various matrices. nii.ac.jpacs.org

Method Validation: A validated analytical method is essential to ensure the reliability of the quantitative data. Validation parameters typically include linearity, accuracy, precision (intra- and inter-day), limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effects, following guidelines from regulatory bodies. For example, a validated LC-MS/MS method for jervine and protoveratrine A in plasma and urine demonstrated good accuracy and precision, with a lower limit of quantification of 0.1 ng/mL for both analytes in both matrices. myspecies.infonih.gov

The table below summarizes typical parameters for the LC-MS/MS analysis of Veratrum alkaloids in biological samples, which would be applicable to the analysis of this compound.

| Parameter | Typical Conditions |

| Sample Type | Plasma, Serum, Urine |

| Extraction | Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE) |

| LC Column | C18 (e.g., Poroshell 120 EC-C18) myspecies.info |

| Mobile Phase | A: Water with 0.1% Formic Acid & 5mM Ammonium Formate; B: Acetonitrile with 0.1% Formic Acid myspecies.info |

| Ionization | Electrospray Ionization (ESI), Positive Mode gtfch.org |

| MS Mode | Multiple Reaction Monitoring (MRM) gtfch.org |

| LOD/LOQ | As low as sub-ng/mL levels myspecies.infonii.ac.jp |

Development of Standard Reference Materials and Analytical Protocols

The development of standard reference materials and robust, harmonized analytical protocols is fundamental for ensuring the quality, consistency, and comparability of data across different laboratories and studies.

Standard Reference Materials: For the accurate quantification of this compound, a pure, well-characterized reference standard of the compound is essential. This standard is used to prepare calibration curves and quality control samples. While commercial suppliers may provide reference standards for some naturally occurring Veratrum alkaloids like jervine and veratridine, a custom synthesis may be required for a synthetic derivative like this compound. The purity of the reference standard must be rigorously assessed using a combination of analytical techniques, such as NMR, mass spectrometry, and HPLC with a universal detector (e.g., an evaporative light scattering detector).

Standardized Analytical Protocols: The development of standardized analytical protocols is often driven by regulatory requirements or the need for consistent quality control in commercial products. For instance, the U.S. Environmental Protection Agency (EPA), in its registration review of sabadilla alkaloids (which includes veratridine and cevadine), has highlighted the need for validated analytical methods for residue detection. regulations.gov Such regulatory scrutiny promotes the development of robust and reproducible methods.

Furthermore, in the context of herbal medicines, there is a move towards the standardization of extracts based on the quantification of key active or marker compounds. For example, a study proposed the implementation of a quantitative content parameter for jervine in "Veratrum Aqua," a tincture derived from Veratrum lobelianum, using a validated HPLC with a diode-array detector (HPLC-DAD) method. pharmjournal.ru This approach, which focuses on a major, quantifiable component, could be adapted for products containing this compound.

The process of developing a standardized protocol involves:

Method Development: Optimizing extraction, chromatographic, and detection parameters.

Method Validation: A comprehensive validation to demonstrate that the method is fit for its intended purpose.

Inter-laboratory Comparison: Studies involving multiple laboratories to assess the reproducibility of the method.

Documentation: Detailed written procedures (Standard Operating Procedures, SOPs) that are easy to follow.

By establishing certified reference materials and standardized analytical protocols, the scientific community can ensure the generation of high-quality, reliable data for this compound and other related compounds.

Biosynthetic Pathways of Veratrum Alkaloids and Metabolic Engineering

Proposed Biosynthetic Routes to Veracevine (B1210672) and Related Steroidal Alkaloids

The biosynthesis of veracevine and other Veratrum alkaloids is believed to originate from cholesterol. nih.gov A proposed pathway suggests a series of enzymatic modifications to the cholesterol backbone, leading to the formation of the characteristic C-nor-D-homo steroid skeleton linked to a piperidine (B6355638) ring. rsc.org

The journey from cholesterol to verazine (B227647), a key intermediate and precursor to many Veratrum alkaloids, involves several critical steps. nih.govmdpi.com This pathway is thought to be distinct from the biosynthesis of steroidal glycoalkaloids found in the Solanaceae family, suggesting an independent evolutionary origin. nih.gov The initial steps involve hydroxylations and an amination of the cholesterol side chain to form verazine. nih.govnih.gov Verazine then serves as a crucial branch point, leading to different classes of Veratrum alkaloids, including the jervanine group, to which the precursors of veracevine belong. nih.govresearchgate.net

The final step in the formation of 3-(3,5-Dimethoxybenzoyl)veracevine is the esterification of the veracevine molecule at the C-3 position with 3,5-dimethoxybenzoic acid. The biosynthesis of this benzoic acid derivative likely proceeds through the shikimate pathway, a common route for the synthesis of aromatic compounds in plants.

Identification and Characterization of Key Biosynthetic Enzymes

Significant progress has been made in identifying and characterizing the enzymes that catalyze the early stages of Veratrum alkaloid biosynthesis. Through transcriptomic analysis and heterologous expression studies, several key enzymes have been elucidated. nih.govnih.gov

The conversion of cholesterol to verazine is catalyzed by a series of enzymes, including three cytochromes P450 (CYPs) and a γ-aminobutyrate transaminase (GABAT). nih.govnih.gov These enzymes have been identified and their functions confirmed through expression in host organisms like Spodoptera frugiperda (Sf9) insect cells and the yeast Saccharomyces cerevisiae. nih.govnih.gov

The key enzymes identified in the biosynthesis of verazine from cholesterol are:

CYP90B27: A cholesterol C-22 hydroxylase that carries out the initial hydroxylation of cholesterol. nih.govnih.gov

CYP94N1: An enzyme responsible for the subsequent hydroxylation and oxidation at the C-26 position. nih.govnih.gov

GABAT: A transaminase that introduces the amino group at the C-26 position. nih.govnih.gov

CYP90G1: An oxidase that acts on the C-22 hydroxyl group. nih.govnih.gov

The characterization of these enzymes provides crucial insights into the intricate biochemical steps leading to the formation of the core steroidal alkaloid structure.

| Enzyme | Function | Source Organism(s) |

| CYP90B27 | Cholesterol C-22 hydroxylation | Veratrum californicum, Veratrum nigrum, Paris polyphylla nih.gov |

| CYP94N1 | C-26 hydroxylation/oxidation | Veratrum californicum, Veratrum grandiflorum nih.govnih.gov |

| GABAT | C-26 transamination | Veratrum californicum, Veratrum grandiflorum nih.govnih.gov |

| CYP90G1 | C-22 oxidation | Veratrum californicum, Veratrum grandiflorum nih.govnih.gov |

Genetic Basis of Veratrum Alkaloid Production in Plants

The production of Veratrum alkaloids is genetically controlled, with the genes encoding the biosynthetic enzymes being key determinants of alkaloid profiles in different species and tissues. Transcriptome analysis of various Veratrum species, such as V. californicum, V. grandiflorum, and V. mengtzeanum, has been instrumental in identifying candidate genes involved in alkaloid biosynthesis. nih.govnih.govfrontiersin.org

Studies have shown that the expression of genes encoding enzymes like CYP90B27, CYP94N1, and GABAT correlates with the accumulation of certain alkaloids. nih.gov For instance, in Veratrum grandiflorum, the expression of these genes was found to be consistent with changes in cyclopamine (B1684311) content after treatment with methyl jasmonate, a plant hormone known to induce secondary metabolite production. nih.gov

Furthermore, comparative transcriptomics between different plant parts, such as leaves and roots, has revealed differential gene expression patterns, suggesting that specific tissues may be the primary sites of biosynthesis for certain alkaloids. frontiersin.org The genetic diversity within the Veratrum genus likely contributes to the wide array of steroidal alkaloids observed, with variations in the sequences and expression levels of biosynthetic genes leading to different metabolic outputs. nih.gov

Metabolic Engineering Approaches for Enhanced Production of Veracevine Precursors

The low abundance of many Veratrum alkaloids in their native plant sources has spurred interest in metabolic engineering strategies to enhance the production of valuable precursors like verazine. nih.gov By manipulating the expression of key biosynthetic genes in heterologous systems, researchers aim to create efficient and sustainable production platforms.

One approach involves the optimization of enzyme combinations from different Veratrum species. For example, by comparing the activities of enzymes from V. nigrum and V. californicum, an optimal set of enzymes for verazine production in Nicotiana benthamiana was identified. nih.gov

Another strategy focuses on overcoming bottlenecks in the biosynthetic pathway. This can involve increasing the supply of precursors, such as cholesterol, or modifying the subcellular localization of enzymes to improve substrate channeling. nih.gov For instance, truncating the N-terminal signal peptide of GABAT was predicted to increase its interaction with its substrate, potentially boosting product yield. nih.gov

Heterologous Expression of Biosynthetic Pathways for Sustainable Supply

Heterologous expression, the introduction of genetic material from one organism into another, offers a promising avenue for the sustainable production of complex plant-derived molecules like Veratrum alkaloids. nih.gov This approach can overcome the limitations associated with slow-growing plants and low yields of desired compounds. mdpi.com

The biosynthetic pathway for verazine has been successfully reconstituted in several heterologous hosts, including Sf9 insect cells, Nicotiana benthamiana, and Saccharomyces cerevisiae. nih.govnih.govnih.gov In Sf9 cells, the co-expression of four key enzymes from V. californicum led to the production of verazine from cholesterol. nih.gov

Similarly, transient expression of the verazine pathway in N. benthamiana has been achieved, demonstrating the potential of this plant-based system for rapid functional characterization of biosynthetic genes and for producing significant quantities of the target compound. nih.govcornell.edu

Furthermore, the entire pathway from simple sugars to verazine has been engineered in Saccharomyces cerevisiae. nih.gov This achievement, involving the expression of eight heterologous enzymes from seven different species, lays the groundwork for the microbial fermentation of verazine and its derivatives, offering a scalable and sustainable alternative to plant extraction. nih.gov The production of verazine in yeast reached a titer of 83 ± 3 μg/L, and further optimization, including the introduction of the GAME4 gene, increased the titer to 175 ± 1.38 µg/L in a separate study. nih.govnih.gov

These advancements in heterologous expression pave the way for the sustainable production of not only verazine but also potentially more complex Veratrum alkaloids, including the precursors to this compound.

Future Research Directions and Translational Perspectives

Discovery of Novel Veracevine (B1210672) Derivatives with Enhanced Efficacy or Selectivity

The quest for novel veracevine derivatives with improved biological activity is a primary focus of ongoing research. The natural veratrum alkaloids, such as veratridine (B1662332) and cevadine, have demonstrated significant insecticidal properties. rjptonline.orgumn.edu The potency of these compounds is often linked to the nature of the acyl group at the C-3 position of the veracevine skeleton. rjptonline.org For instance, veratridine, which is 3-(3,4-dimethoxybenzoyl)veracevine, and cevadine, or 3-[(Z)-2-methylbut-2-enoyl]veracevine, are among the most potent naturally occurring insecticidal veracevine derivatives. researchgate.net

Future research will likely involve the synthesis and evaluation of a wide array of new veracevine analogs. This includes the creation of both aromatic and aliphatic esters to probe the structure-activity relationships (SAR) governing their insecticidal and other biological effects. researchgate.net The goal is to identify derivatives with enhanced efficacy against specific target pests or with improved selectivity, minimizing effects on non-target organisms. annualreviews.org The development of proinsecticides, which are modified to improve physicochemical properties for better distribution and persistence, also represents a promising strategy. annualreviews.org

Exploration of Broader Biological Activities for Novel Applications

While the insecticidal properties of veratrum alkaloids are well-established, the broader steroidal alkaloid class exhibits a wide spectrum of biological activities that warrant further investigation for novel applications. numberanalytics.comnumberanalytics.com These activities include anticancer, anti-inflammatory, antimicrobial, analgesic, and cardiovascular effects. numberanalytics.comnih.govnih.gov

Steroidal alkaloids have shown potential in several therapeutic areas. For example, some have been investigated for their ability to antagonize the Hedgehog (Hh) signaling pathway, which is implicated in various cancers. encyclopedia.pubresearchgate.net Others have demonstrated anti-androgenic properties, with abiraterone (B193195) acetate (B1210297) being a notable example used in the treatment of prostate cancer. nih.govresearchgate.net The structural diversity within the steroidal alkaloid family suggests that novel derivatives of veracevine could possess previously undiscovered pharmacological activities. nih.gov Future research should, therefore, involve comprehensive screening of new and existing veracevine derivatives against a wide range of biological targets to uncover their full therapeutic potential. nih.govrsc.org

Mechanistic Insights into Differential Potency Across Target Organisms

A key area for future research is to understand the molecular basis for the differential potency of veracevine derivatives across various target organisms. The primary mode of action for many veratrum alkaloids is the activation of sodium ion channels, leading to paralysis in insects. umn.edu However, the precise interactions with the sodium channel and the reasons for varying levels of toxicity between insects and mammals are not fully understood. umn.eduannualreviews.org

Studies comparing the effects of these alkaloids on insect and mammalian neurons are crucial. annualreviews.org Techniques like patch-clamp studies on cultured neurons can provide detailed information about how these compounds modify sodium channel function. rjptonline.org Furthermore, investigating the role of metabolic pathways, such as oxidative detoxification, can explain differences in susceptibility. For example, the synergism observed with piperonyl butoxide in houseflies suggests that detoxification mechanisms limit the toxicity of these compounds. researchgate.net Understanding these mechanisms at a molecular level will be essential for designing safer and more effective insecticides.

Advancements in Synthetic Accessibility and Scalability for Research Materials

The complex structures of veratrum alkaloids have historically posed a significant challenge to their chemical synthesis and large-scale production. rsc.orgresearchgate.net However, recent advancements in synthetic organic chemistry are making these intricate molecules more accessible for research purposes. nih.govresearchgate.net